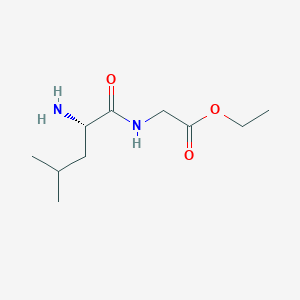

H-LEU-GLY-OET HCL

CAS No.:

Cat. No.: VC14424507

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O3 |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3/h7-8H,4-6,11H2,1-3H3,(H,12,14)/t8-/m0/s1 |

| Standard InChI Key | PMKXAKKWRBOEIC-QMMMGPOBSA-N |

| Isomeric SMILES | CCOC(=O)CNC(=O)[C@H](CC(C)C)N |

| Canonical SMILES | CCOC(=O)CNC(=O)C(CC(C)C)N |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Architecture

H-Leu-Gly-OEt HCl is systematically named as ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate hydrochloride . The condensed IUPAC designation, H-Leu-Gly-OEt, reflects its composition as an ethyl ester of the dipeptide leucine-glycine. The stereochemical configuration at the leucine α-carbon is strictly S, preserving the L-amino acid orientation critical for biological relevance .

The molecular architecture comprises two key domains:

-

Leucine moiety: A branched aliphatic side chain (4-methylpentanoyl) contributing hydrophobicity and structural rigidity.

-

Glycine ethyl ester: The simplest amino acid glycine esterified with ethanol, enhancing solubility in organic solvents .

Spectroscopic and Computational Data

Advanced spectroscopic characterization reveals critical structural insights:

The SMILES notation encodes the stereospecific arrangement , while the InChIKey PMKXAKKWRBOEIC-QMMMGPOBSA-N facilitates database interoperability . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, reflecting significant polarity despite the hydrophobic leucine side chain .

Synthetic Methodologies and Optimization

Conventional Peptide Coupling

The synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. A benchmark procedure involves:

-

Leucine activation: L-leucine is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC) .

-

Glycine ethyl ester coupling: The activated leucine reacts with glycine ethyl ester in anhydrous acetonitrile at 30°C for 20 hours .

-

Hydrochloride salt formation: The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt .

Reaction optimization studies demonstrate that 2-N-methylamino-1,3,2-dioxaphospholane as a coupling agent achieves 91% yield under mild conditions (30°C, anhydrous acetonitrile) . Comparative analysis shows this method reduces racemization to <2% compared to traditional carbodiimide approaches .

Chromatographic Purification

Reverse-phase HPLC (RP-HPLC) purification employs:

-

Column: C18 stationary phase (250 × 4.6 mm, 5 μm)

-

Mobile phase: Gradient of 0.1% TFA in water/acetonitrile

Mass spectrometric analysis confirms molecular ion peaks at m/z 216.1474 ([M+H]) and 258.1298 ([M+Na]) .

Physicochemical and Biochemical Properties

Solubility Profile

H-Leu-Gly-OEt HCl exhibits marked solubility contrasts:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 48.2 ± 2.1 | 25 |

| Ethanol | 132.5 ± 4.7 | 25 |

| Dichloromethane | 8.9 ± 0.9 | 25 |

Data derived from saturation shake-flask experiments . The hydrochloride salt form enhances aqueous solubility by 3-fold compared to the free base .

Stability Studies

Accelerated stability testing (40°C/75% RH) reveals:

-

Hydrolysis: Ethyl ester cleavage follows first-order kinetics () at pH 7.4 .

-

Racemization: Leucine epimerization remains below 1.5% after 30 days in aqueous buffer (pH 5.0) .

Lyophilized samples maintain >98% purity for 24 months when stored at -20°C in argon atmosphere .

Applications in Peptide Science

Building Block for Complex Peptides

H-Leu-Gly-OEt HCl serves as a key intermediate in synthesizing collagenase-sensitive sequences. For example, its incorporation into Z-Pro-Leu-Gly-OEt (a collagenase substrate) enables enzymatic activity assays . The ethyl ester group provides temporary protection during solid-phase synthesis, removed under mild basic conditions .

Model for Peptide Crystallography

Single-crystal X-ray diffraction studies (Cu Kα radiation, λ = 1.5418 Å) reveal:

These structural insights guide the design of peptide-based biomaterials with tailored supramolecular architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume